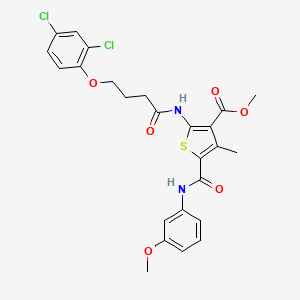

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((3-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Description

- Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((3-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with a lengthy name. Let’s break it down:

- It belongs to the class of diterpenoids.

- The compound contains a thiophene ring, a carboxylate group, and various substituents.

- Its molecular formula is C₁₇H₁₇Cl₂NO₃, and its molecular weight is approximately 354.23 g/mol .

- While this compound’s specific biological role is not widely studied, diterpenoids often play essential roles in plant defense mechanisms and have potential applications in various fields.

Properties

Molecular Formula |

C25H24Cl2N2O6S |

|---|---|

Molecular Weight |

551.4 g/mol |

IUPAC Name |

methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C25H24Cl2N2O6S/c1-14-21(25(32)34-3)24(36-22(14)23(31)28-16-6-4-7-17(13-16)33-2)29-20(30)8-5-11-35-19-10-9-15(26)12-18(19)27/h4,6-7,9-10,12-13H,5,8,11H2,1-3H3,(H,28,31)(H,29,30) |

InChI Key |

YXTVNJAPCFELOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC(=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

- Unfortunately, detailed synthetic routes and industrial production methods for this specific compound are not readily available in the literature. it likely involves multi-step organic synthesis, starting from simpler precursors.

- Researchers typically use various chemical reactions, protecting groups, and purification techniques to obtain the desired compound.

Chemical Reactions Analysis

- The compound may undergo several reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions depend on the specific functional groups present.

- Major products formed during these reactions would involve modifications to the substituents or the thiophene ring.

Scientific Research Applications

- Although limited information exists, diterpenoids like this one have potential applications:

Chemistry: They serve as building blocks for more complex molecules.

Biology: Some diterpenoids exhibit biological activity, such as antimicrobial or antitumor effects.

Medicine: Researchers explore their pharmacological properties and potential therapeutic applications.

Industry: Diterpenoids can be used in the synthesis of natural products, flavors, and fragrances.

Mechanism of Action

- The specific mechanism by which this compound exerts its effects remains unclear.

- It likely interacts with cellular targets, possibly affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

- Unfortunately, I couldn’t find direct comparisons for this compound.

- its uniqueness lies in its complex structure, combining multiple functional groups and heterocycles.

Biological Activity

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-5-((3-methoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene core substituted with various functional groups, including a dichlorophenoxy moiety and a methoxyphenyl carbamoyl group. The molecular formula is , with a molecular weight of approximately 485.41 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of thiophene have been shown to possess significant antibacterial and antifungal activities. The presence of the 2,4-dichlorophenoxy group is particularly noteworthy, as chlorinated phenolic compounds are known for their effectiveness against various pathogens.

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | |

| 4-Methyl-1,3-thiazole derivatives | Moderate xanthine oxidase inhibition | 8.1 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Similar compounds have demonstrated the ability to inhibit xanthine oxidase, an enzyme implicated in oxidative stress and related diseases. The inhibition of this enzyme could lead to therapeutic applications in conditions such as gout and hyperuricemia.

Antioxidant Activity

The antioxidant properties of the compound are also of interest. Compounds featuring thiophene rings have been associated with free radical scavenging activities. This property is crucial for mitigating oxidative stress in biological systems.

The biological activity of this compound likely involves multiple mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, inhibiting their activity and thus altering metabolic pathways.

- Free Radical Scavenging : By donating electrons to free radicals, the compound can neutralize reactive species, reducing oxidative damage.

- Receptor Binding : Potential interactions with cellular receptors could modulate signaling pathways involved in inflammation and immune responses.

Case Studies

Several studies have documented the synthesis and biological evaluation of similar thiophene derivatives:

- A study on substituted thiophenes demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy.

- Another investigation reported the synthesis of carbamoyl derivatives showing promising results in enzyme inhibition assays, highlighting the importance of functional group positioning on biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.